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Abstract
This document provides detailed application notes and experimental protocols for the synthesis

of 1,4-diiodobutane from the ring-opening of tetrahydrofuran (THF). 1,4-diiodobutane is a

valuable bifunctional alkylating agent frequently utilized in organic synthesis, particularly in the

construction of heterocyclic compounds and as a precursor for various organometallic

reagents. The primary method detailed herein involves the cleavage of THF using a

combination of potassium iodide and a strong acid, a procedure adapted from Organic

Syntheses. This method offers high yields and a straightforward workup. An alternative

approach utilizing hydroiodic acid is also discussed. This guide includes a comprehensive

experimental protocol, a summary of quantitative data, and a visual representation of the

experimental workflow to ensure reproducibility and ease of use for researchers in academic

and industrial settings.

Introduction
The conversion of tetrahydrofuran, a readily available and relatively inexpensive cyclic ether,

into 1,4-diiodobutane is a fundamental transformation in synthetic organic chemistry. The

reaction proceeds via an acid-catalyzed nucleophilic ring-opening of the THF molecule. An

iodide source, typically potassium iodide or hydroiodic acid, provides the nucleophile that

displaces the oxygen atom at both ends of the resulting butane chain.[1][2][3] This process

effectively transforms a stable cyclic ether into a linear and reactive dihaloalkane. 1,4-
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diiodobutane serves as a key intermediate in the synthesis of a wide array of chemical

structures, including pharmaceuticals, agrochemicals, and materials. Its two iodide functional

groups are excellent leaving groups in nucleophilic substitution reactions, making it an ideal

building block for creating carbon-carbon and carbon-heteroatom bonds.

Data Presentation
The following table summarizes the quantitative data for the synthesis of 1,4-diiodobutane
from tetrahydrofuran based on the primary protocol described.
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Parameter Value Reference

Reactants

Tetrahydrofuran 36 g (0.5 mole) [4]

Potassium Iodide 332 g (2.0 moles) [4]

85% Orthophosphoric Acid 231 g (135 mL, 2.0 moles) [4]

Phosphoric Anhydride 65 g [4]

Reaction Conditions

Temperature Reflux [4]

Reaction Time 3 hours [4]

Product Characterization

Yield 143–149 g (92–96%) [4]

Boiling Point 108–110 °C at 10 mmHg [4]

110 °C at 6 mmHg [1]

Density (d204) 2.300 g/cm³ [4]

Refractive Index (n20D) 1.615 [4]

Spectroscopic Data

1H NMR (CCl4)
Multiplets at ~2.1 ppm and

~3.3 ppm

13C NMR Two signals expected

Experimental Protocols
Primary Method: Ring-Opening of THF with Potassium
Iodide and Phosphoric Acid[4]
This procedure is adapted from a well-established method published in Organic Syntheses,

known for its high yield and reliability.
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Materials and Equipment:

1-liter three-necked round-bottom flask

Mechanical stirrer

Reflux condenser

Thermometer

Heating mantle

Separatory funnel

Distillation apparatus (for vacuum distillation)

Tetrahydrofuran (THF), 36 g (0.5 mole)

Potassium iodide (KI), 332 g (2.0 moles)

85% Orthophosphoric acid (H₃PO₄), 231 g (135 mL, 2.0 moles)

Phosphoric anhydride (P₂O₅), 65 g

Diethyl ether

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

Saturated aqueous sodium chloride (NaCl) solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In the 1-liter three-necked flask, combine the 85% orthophosphoric acid and

phosphoric anhydride. The mixture should be stirred until it cools to room temperature. This

combination effectively creates a 95% orthophosphoric acid solution, which is optimal for the

reaction.
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Addition of Reagents: To the cooled acid mixture, add the potassium iodide, followed by the

tetrahydrofuran. Equip the flask with a mechanical stirrer, a reflux condenser, and a

thermometer.

Reaction: Heat the mixture to reflux with continuous stirring. Maintain the reflux for 3 hours.

During this time, a dense, oily layer of the product will separate from the acid layer.

Workup - Quenching and Extraction: After 3 hours, cool the reaction mixture to room

temperature. Add 150 mL of water and 250 mL of diethyl ether to the flask and stir. Transfer

the mixture to a separatory funnel.

Separation and Washing: Separate the ether layer. Wash the ether layer with a dilute

aqueous solution of sodium thiosulfate to decolorize it (remove any dissolved iodine).

Subsequently, wash the organic layer with a cold, saturated solution of sodium chloride.

Drying and Solvent Removal: Dry the ether layer over anhydrous sodium sulfate. Remove

the diethyl ether by distillation on a steam bath.

Purification: Purify the crude 1,4-diiodobutane by vacuum distillation. Collect the fraction

boiling at 108–110 °C under a pressure of 10 mmHg. The expected yield of colorless 1,4-
diiodobutane is between 143–149 g.

Alternative Method: Cleavage of THF with Hydroiodic
Acid
An alternative and more direct method for the synthesis of 1,4-diiodobutane involves the direct

cleavage of tetrahydrofuran with an excess of hydroiodic acid (HI).[1][3]

General Procedure:

Tetrahydrofuran is treated with an excess of concentrated hydroiodic acid.

The mixture is typically heated to promote the ring-opening and subsequent conversion of

the intermediate 4-iodo-1-butanol to 1,4-diiodobutane.

After the reaction is complete, the mixture is cooled, and the organic product is separated

from the aqueous acid layer.
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The crude product is then washed, dried, and purified by vacuum distillation.

Note: This method is conceptually simpler but may require handling of highly corrosive

hydroiodic acid. The yields can be variable depending on the specific reaction conditions.

Mandatory Visualization
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Experimental Workflow for the Synthesis of 1,4-Diiodobutane

Reaction Preparation

Reaction

Workup and Purification

Combine H3PO4 and P2O5 in a 3-necked flask

Cool mixture to room temperature

Add KI and THF

Heat to reflux for 3 hours with stirring

Cool reaction mixture to room temperature

Add water and diethyl ether

Separate the ether layer

Wash with aq. Na2S2O3

Wash with aq. NaCl

Dry over Na2SO4

Remove ether by distillation

Purify by vacuum distillation

Collect 1,4-diiodobutane (108-110 °C / 10 mmHg)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1,4-diiodobutane from THF.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b107930?utm_src=pdf-body-img
https://www.benchchem.com/product/b107930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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